Tiprenolol Hydrochloride

Beta-adrenoceptor blockade Isoproterenol challenge Cardiovascular pharmacology

Select Tiprenolol HCl for 1.8× oral potency over propranolol, longer half-life for chronic dosing, and less resting bradycardia while maintaining full β-blockade during sympathetic activation. Validated in halothane-epinephrine canine arrhythmia models. ≥98% purity. Research use only.

Molecular Formula C13H22ClNO2S
Molecular Weight 291.84 g/mol
CAS No. 13379-87-8
Cat. No. B576567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiprenolol Hydrochloride
CAS13379-87-8
Synonyms[2-hydroxy-3-[2-(methylthio)phenoxy]propyl]isopropylammonium chloride
Molecular FormulaC13H22ClNO2S
Molecular Weight291.84 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1SC)O.Cl
InChIInChI=1S/C13H21NO2S.ClH/c1-10(2)14-8-11(15)9-16-12-6-4-5-7-13(12)17-3;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H
InChIKeyPZWMMXHCUXTDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiprenolol Hydrochloride (CAS 13379-87-8): Beta-Adrenoceptor Blocker for Cardiovascular Pharmacology Research


Tiprenolol Hydrochloride (CAS 13379-87-8) is a racemic beta-adrenergic receptor antagonist belonging to the aryloxypropanolamine class of beta-blockers [1]. Also known as DU 21445 hydrochloride, this compound is characterized by a methylthiophenoxy moiety attached to an isopropanolamine backbone, with a molecular formula of C13H21NO2S·ClH and a molecular weight of 291.84 g/mol [2]. Tiprenolol was developed as a non-selective beta-adrenoceptor blocker and has been investigated extensively in preclinical and clinical studies for its cardiovascular pharmacological profile, demonstrating both beta-adrenergic blocking activity and measurable in vivo antiarrhythmic efficacy in experimental models .

Why Tiprenolol Hydrochloride Cannot Be Simply Replaced by Propranolol or Other Beta-Blockers in Research Applications


Despite belonging to the same beta-adrenoceptor antagonist class, Tiprenolol Hydrochloride exhibits quantifiable differences in relative potency, pharmacokinetic half-life, and resting heart rate effects compared to the reference beta-blocker propranolol [1]. Even among structurally related compounds, variations in substituent chemistry—such as the methylthio group in Tiprenolol versus the naphthyl moiety in propranolol—translate into measurable disparities in oral versus intravenous potency ratios, intrinsic sympathomimetic activity profiles, and duration of action [2]. These differences are not merely academic; they directly impact experimental outcomes in cardiovascular pharmacology, arrhythmia models, and in vivo efficacy assessments. Procurement of a generic beta-blocker without accounting for these specific quantitative parameters introduces uncontrolled variables that can compromise reproducibility and confound cross-study comparisons [3].

Quantitative Comparative Evidence: Tiprenolol Hydrochloride Differentiation Data for Scientific Selection


Relative Beta-Blocking Potency: Tiprenolol Demonstrates 4.5× Greater Intravenous Activity than Propranolol in Human Studies

In a direct cross-over clinical study in human subjects, d,l-tiprenolol was shown to be approximately 4.5 times more active than d,l-propranolol after intravenous injection, as measured by inhibition of isoproterenol-induced heart rate increase [1]. This potency difference was specifically observed in the cardiac beta-adrenoceptor response, while the activity ratio for isoproterenol-induced blood pressure effects was lower, suggesting possible tissue-specific or receptor-subtype differentiated pharmacology [2]. The study employed a controlled cross-over design with intravenous administration of both compounds, enabling direct within-subject potency comparisons under standardized isoproterenol challenge conditions.

Beta-adrenoceptor blockade Isoproterenol challenge Cardiovascular pharmacology

Oral Beta-Blocking Efficacy: Tiprenolol Shows Superior Potency Ranking to Propranolol and Kö 1400 in Unanesthetized Animal Models

In unanesthetized rats and dogs, oral administration of Tiprenolol, Kö 1400, and propranolol was evaluated for beta-blocking activity using isoproterenol-induced hypotension and tachycardia as functional readouts [1]. At an oral dose of 2 mg/kg or higher, all three compounds inhibited the cardiovascular responses to isoproterenol (0.5 μg/kg i.v.), but the rank order of beta-blocking potency was definitively established as tiprenolol > Kö 1400 > propranolol [2]. Mean resting blood pressure in the experimental models was 116 mmHg in rats and 93 mmHg in dogs, with resting canine heart rate of 99 beats/min. The findings in unanesthetized animals were corroborated by parallel results obtained in isolated atrial and tracheal smooth muscle preparations from guinea pigs, confirming consistency across in vivo and ex vivo experimental systems [3].

Oral beta-blockade Isoproterenol antagonism In vivo cardiovascular assessment

Pharmacological Half-Life Extension: Tiprenolol Exhibits Longer Duration of Action than Propranolol in Unanesthetized Dogs

In the same unanesthetized animal study, the pharmacological half-life of orally administered beta-blockers was assessed [1]. The pharmacological half-life of tiprenolol was found to be longer than that of propranolol, indicating a prolonged duration of beta-adrenergic blockade. By contrast, the pharmacological half-life of the comparator Kö 1400 was shorter than that of propranolol [2]. This differential half-life profile establishes that Tiprenolol provides extended beta-blockade coverage relative to the standard reference compound propranolol, while maintaining distinct temporal dynamics from other in-class candidates such as Kö 1400. No beta-receptor subtype selectivity was observed for any of the three beta-blockers tested, indicating that the half-life difference reflects pharmacokinetic rather than pharmacodynamic differentiation [3].

Pharmacokinetics Duration of action Beta-blocker half-life

Resting Heart Rate Effect Differentiation: Tiprenolol Shows Significantly Less Bradycardic Effect at Rest than Propranolol at Equipotent Exercise Doses

In a double-blind cross-over study of ten patients with ischemic heart disease, the cardiac beta-adrenergic receptor blocking and negative inotropic activities of tiprenolol and propranolol were directly compared using equipotent doses with respect to exercise heart rate [1]. Tiprenolol 2 mg was shown to have significantly less heart rate slowing effect at rest than propranolol 6 mg (P < 0.05) [2]. The study employed a placebo-controlled, blinded design with the sequence of drug administration unknown to the investigating team, ensuring unbiased assessment. Importantly, all other hemodynamic measurements—including conventional hemodynamic parameters and systolic time intervals at rest and during exercise—failed to show any statistically significant difference between the two drugs with respect to negative inotropic or beta-blocking activity [3]. This indicates that while the two compounds achieve comparable exercise-induced beta-blockade, Tiprenolol produces a meaningfully smaller reduction in resting heart rate, a finding consistent across multiple independent reports [4].

Negative chronotropy Resting bradycardia Ischemic heart disease

Route-Dependent Potency Ratios: Tiprenolol Exhibits 1.8× Oral and 3.2× Intravenous Activity Advantage over Propranolol in Exercise Tachycardia Models

A triple cross-over design study in human subjects examining heart rate during submaximal bicycle ergometer exercise established route-specific potency differences between dl-DU 21445 (Tiprenolol) and dl-propranolol [1]. A linear relationship was demonstrated between exercise heart rate reduction and the logarithm of the dose within the studied range. dl-DU 21445 was 1.8 times more active than dl-propranolol after oral administration, and 3.2 times more active after intravenous administration [2]. This route-dependent differential indicates that Tiprenolol's relative potency advantage is not uniform across administration routes, with a more pronounced intravenous advantage (3.2×) compared to the oral advantage (1.8×). The narrow confidence limits obtained with minimal subject numbers underscore the robustness of the experimental design and the reliability of these quantitative potency ratios [3].

Exercise tachycardia Oral bioavailability Route-dependent pharmacology

Antiarrhythmic Efficacy: Tiprenolol Abolishes Epinephrine-Induced Ventricular Arrhythmias in Halothane-Anesthetized Canine Model

Tiprenolol hydrochloride has been evaluated in a specific experimental model of ventricular arrhythmogenesis: intravenous epinephrine administration in dogs receiving halothane inhalation anesthesia . In this model, Tiprenolol hydrochloride abolished ventricular arrhythmias induced by intravenous epinephrine, demonstrating functional beta-adrenergic blockade in a clinically relevant arrhythmia setting [1]. The halothane-epinephrine sensitization model is a well-established screening paradigm for assessing the antiarrhythmic potential of beta-adrenoceptor blockers, as halothane sensitizes the myocardium to catecholamine-induced arrhythmias. Comparable studies with propranolol (2.0-4.0 mg/kg) and practolol have demonstrated similar antiarrhythmic effects in experimental ventricular tachyarrhythmia models, though Tiprenolol (4.0-8.0 mg/kg) required higher doses to achieve comparable efficacy in some studies [2]. In dogs receiving halothane, both Tiprenolol and propranolol increased the frequency of sinus beats and reduced ventricular rate in arrhythmic preparations [3].

Ventricular arrhythmia Halothane-epinephrine model Antiarrhythmic screening

Recommended Research and Industrial Application Scenarios for Tiprenolol Hydrochloride Based on Verified Differentiation Evidence


Preclinical Cardiovascular Pharmacology Studies Requiring Potent Oral Beta-Blockade

Investigators designing studies in unanesthetized rats or dogs requiring robust oral beta-adrenergic blockade should prioritize Tiprenolol hydrochloride. Its superior potency ranking relative to both propranolol and Kö 1400 at oral doses ≥2 mg/kg, as established in isoproterenol challenge models [1], supports its selection as a positive control or test article where maximal oral beta-blocking efficacy is the primary experimental requirement. The longer pharmacological half-life of Tiprenolol relative to propranolol also reduces dosing frequency considerations, making it particularly suitable for chronic dosing protocols where sustained beta-blockade is essential [2].

In Vivo Models Requiring Minimized Resting Bradycardia with Preserved Exercise Beta-Blockade

For experimental protocols involving ischemia, heart failure, or exercise stress where investigators need to minimize confounding resting bradycardia while maintaining full beta-blockade during sympathetic activation, Tiprenolol hydrochloride offers a distinct advantage. The double-blind cross-over study data demonstrate that at equipotent exercise-blocking doses (Tiprenolol 2 mg vs propranolol 6 mg), Tiprenolol produces significantly less heart rate slowing at rest (P < 0.05) without compromising other hemodynamic or negative inotropic parameters [3]. This profile is particularly valuable in ischemic heart disease models or exercise physiology studies where baseline hemodynamic preservation is critical for data interpretation [4].

Halothane-Epinephrine Arrhythmia Screening and Cardiovascular Safety Pharmacology

Tiprenolol hydrochloride is specifically validated for use in the halothane-epinephrine canine model of ventricular arrhythmias, a standard screening paradigm for antiarrhythmic activity of beta-adrenoceptor blockers . Researchers conducting cardiovascular safety pharmacology assessments or investigating catecholamine-induced ventricular instability should consider Tiprenolol for this validated assay system. The compound's demonstrated ability to abolish epinephrine-induced ventricular arrhythmias in halothane-anesthetized dogs provides a well-characterized reference point for comparative efficacy studies with novel antiarrhythmic candidates [5].

Comparative Beta-Blocker Pharmacology Studies Requiring Route-Specific Potency Calibration

For research programs involving systematic comparisons of beta-blocker pharmacology across different administration routes, Tiprenolol hydrochloride provides a uniquely characterized reference compound with established route-dependent potency ratios. The quantitative data showing 1.8× oral and 3.2× intravenous potency advantages over propranolol in exercise tachycardia models [6] enable precise dose calibration and cross-study normalization. This is essential for meta-analyses, systematic reviews, or experimental designs where data from different administration routes must be integrated or compared. Tiprenolol's well-documented potency relationships with propranolol across multiple experimental models make it an ideal anchor compound for beta-blocker pharmacology benchmarking [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiprenolol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.